4-[(E)-(3-chlorophenyl)methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-(3-chlorophenyl)methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione is a heterocyclic compound that belongs to the class of triazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(3-chlorophenyl)methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione typically involves the condensation of 3-chlorobenzaldehyde with 3-methyl-1H-1,2,4-triazole-5-thione in the presence of an acid catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting Schiff base is then isolated and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters and improved yields. The use of automated systems for monitoring and controlling the reaction conditions ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-(3-chlorophenyl)methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for drug development.
Medicine: Potential use in the treatment of diseases due to its biological activities.
Industry: Used in the development of new materials with specific properties such as corrosion resistance.
Mechanism of Action
The biological activity of 4-[(E)-(3-chlorophenyl)methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione is primarily attributed to its ability to interact with various molecular targets. The compound can inhibit the activity of enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can disrupt cellular processes by interacting with nucleic acids or proteins, leading to cell death or inhibition of cell growth.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-(3-bromophenyl)methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione
- 4-[(E)-(3-fluorophenyl)methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione
- 4-[(E)-(3-methylphenyl)methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione
Uniqueness
The presence of the 3-chlorophenyl group in 4-[(E)-(3-chlorophenyl)methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione imparts unique chemical and biological properties to the compound. This substitution pattern enhances its reactivity and biological activity compared to other similar compounds with different substituents on the phenyl ring.
Properties
IUPAC Name |
4-[(E)-(3-chlorophenyl)methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4S/c1-7-13-14-10(16)15(7)12-6-8-3-2-4-9(11)5-8/h2-6H,1H3,(H,14,16)/b12-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZPJNCFRFKPROB-WUXMJOGZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=S)N1N=CC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NNC(=S)N1/N=C/C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.